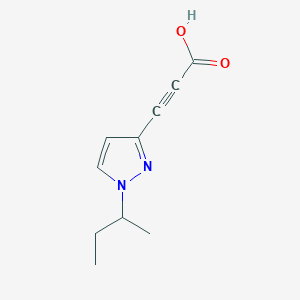

3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid

Description

3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid is a pyrazole derivative featuring a propiolic acid moiety (HC≡C-COOH) attached to the pyrazole ring at position 3 and a sec-butyl group at the nitrogen atom (position 1). The sec-butyl substituent introduces steric bulk and lipophilicity, while the propiolic acid group provides acidity and reactivity, enabling interactions with biological targets or coordination with metal ions. Structural studies of such compounds often rely on crystallographic techniques like X-ray diffraction, as exemplified by methodologies implemented in the SHELX software suite .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-(1-butan-2-ylpyrazol-3-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C10H12N2O2/c1-3-8(2)12-7-6-9(11-12)4-5-10(13)14/h6-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

HZFCOAIAGKJYOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=CC(=N1)C#CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via alkylation of the pyrazole ring using sec-butyl halides in the presence of a strong base such as sodium hydride.

Attachment of the Propiolic Acid Moiety: The final step involves the coupling of the pyrazole derivative with propiolic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or alkanes.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid with analogous pyrazole derivatives, focusing on structural, physicochemical, and functional differences.

Substituent Effects on the Pyrazole Core

- Example Compound : 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic Acid (Compound I)

- Structure : Features a propionic acid (CH₂CH₂COOH) group instead of propiolic acid (HC≡C-COOH) and aromatic substituents (4-chlorophenyl and 4-methoxyphenyl) on the pyrazole ring.

- Key Differences :

- Reactivity : The triple bond in propiolic acid enables click chemistry or metal coordination, unlike the saturated propionic acid chain in Compound I.

- Aromatic vs. Aliphatic Substituents : The sec-butyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to the aromatic substituents in Compound I (logP ~3.5–4.0) .

Functional Group Modifications

- Methyl Ester Derivative (Compound II: Methyl 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionate)

- Esterification Effect : The methyl ester in Compound II reduces acidity (pKa ~7–8) compared to the free carboxylic acid in Compound I, altering bioavailability and metabolic stability.

- Comparative Data :

| Property | Target Compound (Propiolic Acid) | Compound I (Propionic Acid) | Compound II (Methyl Ester) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~238 | ~356 | ~370 |

| Solubility (mg/mL, H₂O) | ~0.5–1.0 | ~0.1–0.3 | <0.1 |

| logP | ~2.8 | ~3.7 | ~4.2 |

| pKa | ~2.8 | ~4.8 | ~7.5 |

Data inferred from structural analogs and computational predictions.

Research Findings and Limitations

- Synthetic Challenges : The sec-butyl group in the target compound may introduce steric hindrance during synthesis, reducing yields compared to aryl-substituted analogs like Compound I/II.

Biological Activity

- Molecular Formula : C₈H₁₅N₃O₂

- Molecular Weight : 169.22 g/mol

The structural formula indicates that the compound contains functional groups that may influence its reactivity and biological interactions. The presence of the propiolic acid group is particularly noteworthy, as it can form reactive species that may enhance biological activity.

General Pharmacological Properties of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse pharmacological activities, including:

- Anti-inflammatory : Many pyrazole compounds exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

- Analgesic : Some derivatives are recognized for their pain-relieving effects.

- Antipyretic : Pyrazoles have been shown to reduce fever in various models.

The specific biological activity of 3-(1-(sec-Butyl)-1H-pyrazol-3-yl)propiolic acid is not extensively documented; however, compounds with similar structures often demonstrate these pharmacological properties. The unique substituents in this compound may further influence its biological interactions and efficacy.

The mechanisms through which pyrazole derivatives exert their effects typically involve:

- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors for various enzymes, including cyclooxygenases (COX), which are crucial in the inflammatory response.

- Modulation of Signaling Pathways : Some compounds interact with specific receptors or pathways, influencing cellular responses.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-sec-butyl-3-methyl-1H-pyrazol-5-amine | Pyrazole derivative | Exhibits different biological activity profiles |

| 5-Amino-1-sec-butyl-1H-pyrazol-3-ol | Pyrazole derivative | Contains an amino group, enhancing reactivity |

| 3-(furan-2-yl)pyrrolidine | Pyrrolidine | Different ring structure but similar reactivity |

These comparisons highlight variations in functional groups and their influence on biological activity, underscoring the uniqueness of this compound within this class of chemicals.

Case Studies and Research Findings

While direct studies on this compound are sparse, research on related pyrazole compounds provides valuable insights:

- Anti-inflammatory Activity : A study evaluated various substituted pyrazoles for their COX inhibitory activity. Some derivatives demonstrated higher selectivity for COX-2 compared to standard anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in inflammatory conditions .

- Hypoglycemic Effects : Research has shown that certain pyrazole derivatives exhibit significant inhibitory activities against α-glucosidase and β-glucosidase, suggesting potential use in managing diabetes .

- Genotoxicity Studies : While exploring the safety profile of related compounds, research indicated that modifications to pyrazole structures could reduce genotoxic effects while maintaining biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.